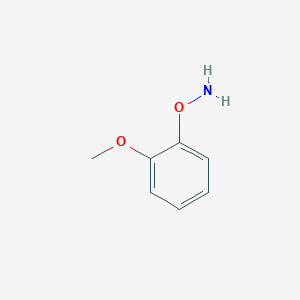

O-(2-methoxyphenyl)hydroxylamine

Overview

Description

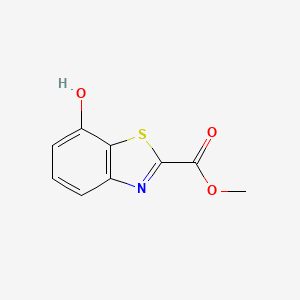

“O-(2-methoxyphenyl)hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 1-[(aminooxy)methyl]-2-methoxybenzene .

Synthesis Analysis

The synthesis of O-(2-methoxyphenyl)hydroxylamine involves various methods. One such method involves the use of O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines .Molecular Structure Analysis

The molecular structure of O-(2-methoxyphenyl)hydroxylamine can be represented by the formula C8H11NO2 . The InChI key for this compound is OOJGDPODQAPHLV-UHFFFAOYSA-N .Chemical Reactions Analysis

O-(2-methoxyphenyl)hydroxylamine can undergo various chemical reactions. For instance, it can be used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It can also be metabolized by hepatic microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine .Physical And Chemical Properties Analysis

O-(2-methoxyphenyl)hydroxylamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Synthesis of Nitrogen-Enriched Compounds

O-(2-methoxyphenyl)hydroxylamine: is instrumental in the synthesis of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles . These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. The compound’s ability to introduce nitrogen atoms into molecular structures with high regio-, chemo-, and stereoselectivity makes it valuable for constructing complex molecules.

Late-Stage Functionalization

The compound is used for the late-stage functionalization of natural products, drugs, and functional molecules . This application is significant in drug development, allowing for the modification of existing molecules to improve their pharmacological properties or reduce side effects.

Electrophilic Aminating Reagents

As an electrophilic aminating reagent, O-(2-methoxyphenyl)hydroxylamine is used to introduce amino groups into organic molecules . This is particularly useful in the synthesis of bioactive molecules and the development of new materials with specific properties.

Biocatalysis

In biocatalysis, this compound serves as a substrate for enzyme-catalyzed reactions . It can be used to produce chiral amines, which are important building blocks in the synthesis of various pharmaceuticals.

Organocatalysis

O-(2-methoxyphenyl)hydroxylamine: is also employed in organocatalysis to facilitate a variety of chemical transformations . This application is essential for creating more efficient and environmentally friendly chemical processes.

Transition Metal Catalysis

The compound finds use in transition metal catalysis, where it acts as a ligand or a reactant . This is important for the development of catalytic systems that can carry out reactions under mild conditions, which is beneficial for industrial-scale chemical production.

Genotoxicity Studies

It has been implicated in genotoxic mechanisms, which is the study of the effect of chemical agents that damage genetic information within a cell causing mutations . Understanding these mechanisms is crucial for assessing the safety of chemicals and for developing new drugs.

Chemical Storage and Stability

O-(2-methoxyphenyl)hydroxylamine: is studied for its storage and stability properties . This is important for ensuring the safe handling and long-term storage of the compound, especially when used in various industrial and research settings.

Mechanism of Action

Target of Action

O-(2-methoxyphenyl)hydroxylamine primarily targets aldehydes and ketones . It reacts with these compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates .

Mode of Action

The oxygen in O-(2-methoxyphenyl)hydroxylamine acts as a nucleophile, competing with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The genotoxic mechanisms of certain carcinogens, such as o-anisidine and 2-nitroanisole, are attributed to the generation of N-(2-methoxyphenyl)hydroxylamine . This metabolite spontaneously decomposes to nitrenium and/or carbenium ions, which are responsible for the formation of deoxyguanosine adducts in DNA .

Pharmacokinetics

It’s known that human and rat cytochrome p450 2e1 is the major enzyme oxidizing o-anisidine to n-(2-methoxyphenyl)hydroxylamine . Xanthine oxidase of both species reduces 2-nitroanisole to this metabolite .

Result of Action

The result of O-(2-methoxyphenyl)hydroxylamine’s action is the formation of deoxyguanosine adducts in DNA . This is a key step in the genotoxic mechanisms of the carcinogenicity of o-anisidine and 2-nitroanisole .

Action Environment

The action of O-(2-methoxyphenyl)hydroxylamine can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism. As mentioned earlier, human and rat cytochrome P450 2E1 play a significant role in its metabolism . Therefore, factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of O-(2-methoxyphenyl)hydroxylamine.

Safety and Hazards

Future Directions

O-(2-methoxyphenyl)hydroxylamine has potential applications in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It also showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

properties

IUPAC Name |

O-(2-methoxyphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWKXWUNXYUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

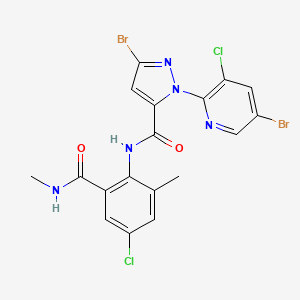

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)